molecular formula C10H13NO2S B14486455 (2R)-2-(benzylamino)-3-sulfanylpropanoic acid CAS No. 65776-14-9

(2R)-2-(benzylamino)-3-sulfanylpropanoic acid

Cat. No.: B14486455
CAS No.: 65776-14-9
M. Wt: 211.28 g/mol
InChI Key: UAYNVVPNQUUEEZ-VIFPVBQESA-N
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Description

®-2-(Benzylamino)-3-mercaptopropionic acid is an organic compound that features both an amino group and a thiol group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both benzylamino and mercapto groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Benzylamino)-3-mercaptopropionic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-3-mercaptopropionic acid.

    Benzylation: The amino group of ®-2-amino-3-mercaptopropionic acid is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide. This step introduces the benzylamino group into the molecule.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure ®-2-(Benzylamino)-3-mercaptopropionic acid.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Benzylamino)-3-mercaptopropionic acid may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(Benzylamino)-3-mercaptopropionic acid undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to modify the benzylamino group.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified benzylamino derivatives.

    Substitution: Various substituted benzylamino derivatives.

Scientific Research Applications

®-2-(Benzylamino)-3-mercaptopropionic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(Benzylamino)-3-mercaptopropionic acid involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes and receptors, while the thiol group can form disulfide bonds with other thiol-containing molecules. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-mercaptopropionic acid: Lacks the benzyl group but has similar thiol and amino functionalities.

    ®-2-(Methylamino)-3-mercaptopropionic acid: Contains a methyl group instead of a benzyl group.

    ®-2-(Phenylamino)-3-mercaptopropionic acid: Contains a phenyl group instead of a benzyl group.

Uniqueness

®-2-(Benzylamino)-3-mercaptopropionic acid is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The benzyl group can enhance the compound’s ability to interact with specific molecular targets and pathways, making it a valuable molecule for various applications.

Properties

CAS No.

65776-14-9

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

(2R)-2-(benzylamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C10H13NO2S/c12-10(13)9(7-14)11-6-8-4-2-1-3-5-8/h1-5,9,11,14H,6-7H2,(H,12,13)/t9-/m0/s1

InChI Key

UAYNVVPNQUUEEZ-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](CS)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CNC(CS)C(=O)O

Origin of Product

United States

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